5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

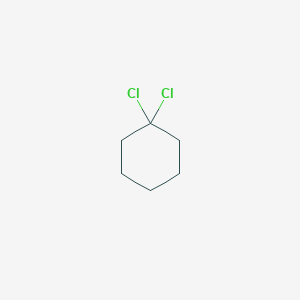

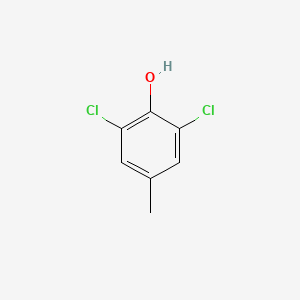

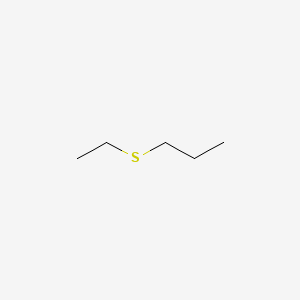

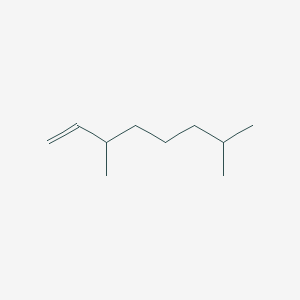

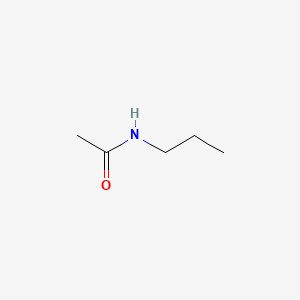

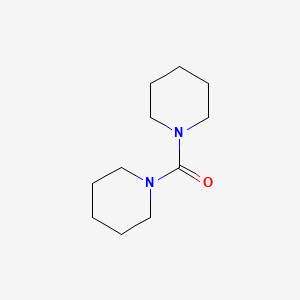

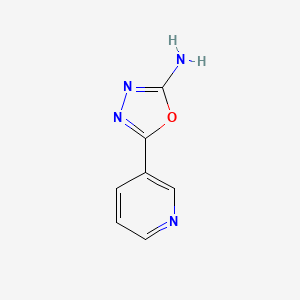

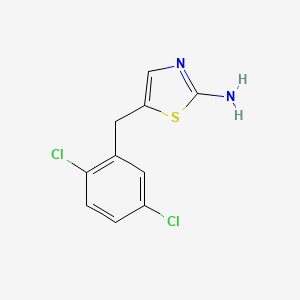

“5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine” is a complex organic compound. The “2,5-Dichloro-benzyl” part refers to a benzyl group (a phenyl ring attached to a CH2 group) that is dichlorinated, meaning it has two chlorine atoms attached at the 2nd and 5th positions . The “thiazol-2-ylamine” part refers to a thiazole ring (a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms) attached to an amine group (NH2) at the 2nd position .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups and the dichlorination of the benzyl group .

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine is involved in various synthesis processes. For example, it reacts with primary and secondary amines, leading to the substitution of the chlorine atom in the benzoquinone ring by an amino group. The synthesized compounds exhibit specific chemical, spectroscopic, and electrochemical properties (Utinan et al., 1991).

Antimicrobial Activity

Several derivatives of this compound have been synthesized and tested for their antimicrobial properties. These compounds display activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal species like Aspergillus niger and Candida albicans (Badiger et al., 2013).

Anthelmintic and Anti-inflammatory Activities

Thiazole derivatives, including those with this compound structure, have shown promising anthelmintic and anti-inflammatory activities in scientific studies. These activities were observed in synthesized compounds following specific reaction processes (Shetty et al., 2010).

Anticonvulsant Activity

Research has been conducted on the synthesis of 2-aminobenzothiazole derivatives, including those related to this compound, for their potential anticonvulsant activities. These studies aim to develop new, effective anticonvulsant drugs with lower toxicity (Singh et al., 2022).

Antifungal Agents

Compounds derived from this compound have been synthesized and assessed for their potential as antifungal agents. These studies include the evaluation of their effectiveness against various fungal species (Narayana et al., 2004).

Antibacterial Agents

Novel derivatives of this compound have been created for their potential use as antibacterial agents. These compounds have shown a broad spectrum of antibacterial activity against different microorganisms in vitro (Borad et al., 2015).

Cytotoxic Activity

Derivatives of this compound have been synthesized and tested for their cytotoxic activities against specific cell lines, contributing to the development of potential therapeutic agents (Gomha & Khalil, 2012).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2,5-dichlorobenzyl alcohol, have been found to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .

Mode of Action

It’s worth noting that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The compound’s structure suggests that it may interact with pathways involving benzylic hydrogens of alkyl substituents on a benzene ring .

Result of Action

Based on the compound’s potential antiseptic properties , it could be inferred that it may have a bactericidal or virucidal effect.

Eigenschaften

IUPAC Name |

5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2S/c11-7-1-2-9(12)6(3-7)4-8-5-14-10(13)15-8/h1-3,5H,4H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXIGOUTTGOBQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC2=CN=C(S2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352047 |

Source

|

| Record name | 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405921-35-9 |

Source

|

| Record name | 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.